molecular formula C12H22O11 B1674315 Lactose CAS No. 63-42-3

Lactose

カタログ番号: B1674315
CAS番号: 63-42-3
分子量: 342.30 g/mol
InChIキー: GUBGYTABKSRVRQ-DCSYEGIMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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準備方法

Synthetic Routes and Reaction Conditions: Lactose can be synthesized through the enzymatic hydrolysis of this compound-containing substrates. The enzyme β-galactosidase (lactase) catalyzes the hydrolysis of this compound into glucose and gathis compound . This reaction typically occurs at a pH of around 6.6 and involves the use of β-gathis compound dehydrogenase to oxidize β-gathis compound to galactonic acid .

Industrial Production Methods: this compound is primarily obtained from whey, a by-product of cheese production. The process involves several steps:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Nutritional Applications

Lactose in Human Nutrition
this compound serves as a significant energy source, particularly for infants, providing essential gathis compound necessary for the synthesis of glycosylated macromolecules. It contributes to the development of the intestinal microbiota and facilitates mineral absorption. Moreover, this compound has a low glycemic index (GI = 46), which can be beneficial for metabolic health .

This compound in Sports Nutrition
this compound is recognized for its role in enhancing post-exercise liver glycogen resynthesis. Dairy ingredients high in this compound, such as whey permeate, are utilized in sports nutrition products to improve formulation and provide energy sources for athletes .

Food Industry Applications

As a Sweetener and Flavor Enhancer
In the food industry, this compound is employed as a sweetener in confectionery, baked goods, and dairy products. Its unique properties enhance flavor, texture, and color without the cariogenic effects associated with other sugars .

Fermentation Processes
this compound acts as an energy source for lactic acid bacteria during fermentation, leading to the production of dairy products like yogurt and cheese. The breakdown of this compound during fermentation also contributes to specific flavor profiles in these products .

3D Food Printing
Recent advancements have seen this compound utilized in 3D food printing applications. Dairy-based ingredients containing this compound are being explored for their structural properties in printed foods, allowing for innovative food design and customization .

Pharmaceutical Applications

Excipient in Drug Formulations
this compound is widely used as an excipient in pharmaceutical formulations, particularly in oral solid-dose forms such as tablets and capsules. Its properties facilitate the manufacturing process and improve the stability of active pharmaceutical ingredients .

Controlled-Release Drug Delivery
Innovative research has demonstrated the potential of using this compound in 3D-printed bi-layer tablets that offer controlled-release formulations. These methods can provide individualized dosages and enhance drug delivery systems .

Case Studies

Application Description Source
Nutritional BenefitsThis compound aids in glycogen resynthesis post-exercise
FermentationUsed by lactic acid bacteria to produce yogurt and cheese
3D Food PrintingExplored for structural properties in printed dairy foods
Pharmaceutical ExcipientServes as a bulking agent in tablet formulations
Controlled-Release TabletsUtilized in bi-layer tablets for improved drug delivery

作用機序

Lactose is often compared with other disaccharides such as maltose and sucrose:

    Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond.

    Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Uniqueness of this compound: this compound is unique among disaccharides due to its animal origin and its specific role in mammalian milk. It also has distinct metabolic pathways and enzymatic interactions compared to other sugars .

類似化合物との比較

生物活性

Lactose, a disaccharide sugar primarily found in milk, consists of two monosaccharides: glucose and gathis compound. Its biological activity extends beyond mere energy provision; it plays significant roles in nutrition, gut microbiota modulation, and various physiological processes. This article presents a detailed overview of this compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Digestion

This compound is composed of glucose and gathis compound linked by a β-1→4 glycosidic bond. The digestion of this compound requires the enzyme lactase, which hydrolyzes this compound into its constituent monosaccharides for absorption in the small intestine. In humans, lactase activity is typically high in infancy but declines after weaning, leading to this compound intolerance in many adults .

Table 1: Lactase Activity Across Age Groups

Age GroupLactase ActivityPrevalence of this compound Intolerance
InfantsHighLow
ChildrenModerateModerate
AdultsLow~70%

Physiological Benefits of this compound

This compound serves multiple physiological functions:

  • Energy Source : It provides essential energy through its breakdown into glucose and gathis compound.
  • Microbiota Modulation : Undigested this compound can reach the colon, where it acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria .
  • Antimicrobial Properties : Studies indicate that this compound can enhance the levels of gastrointestinal antimicrobial peptides, contributing to gut health .

This compound Intolerance and Adaptation

This compound intolerance is a common condition characterized by gastrointestinal symptoms following this compound consumption due to insufficient lactase production. However, recent research suggests that regular consumption of this compound may induce functional adaptations in the gut microbiome, potentially alleviating symptoms over time .

Case Study: Adaptation to this compound Intake

A study involving 25 participants with this compound intolerance showed that incremental doses of this compound (from 3 g to 12 g twice daily for 12 weeks) resulted in increased fecal β-galactosidase activity and reduced breath hydrogen after this compound challenges . This suggests that some individuals can adapt to this compound consumption through changes in their gut microbiota composition.

Molecular Mechanisms of Lactase Regulation

The regulation of lactase expression is primarily genetic. The LCT gene, located on chromosome 2, exhibits polymorphisms that influence lactase persistence or non-persistence. Notably, the C/T-13910 polymorphism is associated with continued lactase production into adulthood .

Table 2: Genetic Variants Influencing Lactase Expression

GenotypeLactase ActivityThis compound Tolerance
CCLowIntolerant
CTModerateVariable tolerance
TTHighTolerant

化学反応の分析

Hydrolysis of Lactose

2.1 Reaction Overview

The hydrolysis of this compound is a key reaction that occurs in the presence of the enzyme lactase (β-galactosidase). This enzymatic reaction breaks down this compound into its constituent monosaccharides, glucose and gathis compound, as shown in the following equation:

C12H22O11+H2OC6H12O6+C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow C_6H_{12}O_6+C_6H_{12}O_6

This reaction is thermodynamically favored, with a standard Gibbs free energy change (ΔGo\Delta G^o) of approximately -24.26 kJ/mol, indicating that it is spontaneous under standard conditions .

2.2 Kinetics of Hydrolysis

The presence of lactase significantly lowers the activation energy required for the hydrolysis reaction, making it kinetically favorable. The activation energy for the catalyzed reaction is about 39.1 kJ/mol compared to several thousand-fold higher without the enzyme . The Michaelis-Menten model describes this enzymatic activity, where the rate of reaction depends on substrate concentration and enzyme activity.

Oxidation Reactions

This compound can undergo oxidation to form various products depending on the conditions applied:

  • Mild Oxidation : this compound can be oxidized to lactobionic acid using mild reagents such as alkaline copper or iodine . The reaction can be summarized as follows:

C12H22O11+[O]C12H22O12C_{12}H_{22}O_{11}+[O]\rightarrow C_{12}H_{22}O_{12}

  • Complete Oxidation : Under more rigorous conditions, this compound can be fully oxidized to carbon dioxide and water.

Isomerization Reactions

During heat treatment of milk, this compound can undergo isomerization to form lactulose, which is a product with different properties and sweetness levels compared to this compound. This transformation can lead to further degradation into compounds such as gathis compound and various acids .

Maillard Reaction

This compound participates in the Maillard reaction when heated with amino acids (such as lysine), resulting in complex changes that affect flavor and color in dairy products . This reaction pathway involves multiple steps leading to the formation of advanced glycation end products (AGEs), which may have implications for nutritional quality and safety.

特性

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
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DSSTOX Substance ID

DTXSID2023193, DTXSID5058723
Record name Lactose
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Record name beta-D-Lactose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-D-Lactose
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CAS No.

5965-66-2, 63-42-3
Record name β-Lactose
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Record name .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
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Record name beta-D-Lactose
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Record name 4-O-β-D-galactopyranosyl-β-D-glucopyranose
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Record name .BETA.-LACTOSE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is lactose and how is it broken down in the human body?

A1: this compound is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and gathis compound, linked together. [] The enzyme responsible for breaking down this compound is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits this compound into glucose and gathis compound, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []

Q2: What is this compound intolerance and what causes it?

A2: this compound intolerance occurs when the small intestine does not produce enough lactase to digest this compound efficiently. [, ] This results in undigested this compound passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]

Q3: How common is this compound intolerance and does its prevalence vary across different populations?

A3: this compound intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest this compound efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, this compound intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]

Q4: How is this compound intolerance diagnosed?

A4: The gold standard for diagnosing this compound malabsorption, the underlying cause of this compound intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a this compound solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that this compound is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]

Q5: Can this compound intolerance be treated?

A6: While there is no cure for this compound intolerance, symptoms can be managed effectively through dietary modifications, such as reducing this compound intake or using lactase enzyme supplements. [, ]

Q6: How can this compound content be reduced or eliminated in milk and dairy products?

A7: There are two primary methods for reducing or removing this compound from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down this compound into glucose and gathis compound, making the products easier to digest for individuals with this compound intolerance. [, , ] Chromatographic separation, on the other hand, physically removes this compound from milk, resulting in a this compound-free product with a taste and texture very similar to regular milk. [, ]

Q7: What is the role of this compound in the production of fermented dairy products like yogurt?

A8: In yogurt production, this compound serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment this compound, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of this compound during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with this compound intolerance. [, ]

Q8: How does this compound affect the browning of cheese during storage?

A9: The browning of cheese during storage can be influenced by the this compound utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of this compound, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of gathis compound in the cheese. [] This gathis compound can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []

Q9: Can this compound be used to produce biofuels?

A10: Yes, this compound can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment this compound, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in this compound, is a promising low-cost feedstock for bioethanol production. [, ]

Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?

A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from this compound using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]

Q11: What is the molecular structure of this compound?

A11: this compound (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a gathis compound molecule linked by a β-1,4-glycosidic bond.

Q12: How is this compound utilized in molecular biology and genetic research?

A13: this compound is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The this compound operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of this compound can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]

Q13: How do this compound crystals impact the design of settling equipment in industrial processes?

A15: this compound crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of this compound crystals is crucial for designing efficient settling equipment. []

Q14: Can the structure of this compound be modified to alter its properties or applications?

A16: Yes, the structure of this compound can be modified through chemical or enzymatic methods to create this compound derivatives with altered functionalities. For example, this compound can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []

Q15: How do different analytical methods contribute to our understanding of this compound?

A17: A variety of analytical techniques are employed to study this compound and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of this compound and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of this compound, such as its melting point and glass transition temperature. []

Q16: What are the future directions in this compound research?

A18: Future research on this compound is likely to focus on developing more efficient and cost-effective methods for producing this compound-free dairy products and exploring novel applications of this compound and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of this compound and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []

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